molecular formula C27H31N3O4 B5990463 2-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE

2-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE

Cat. No.: B5990463
M. Wt: 461.6 g/mol
InChI Key: SPTJOEBKHOKVJY-UHFFFAOYSA-N
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Description

2-({[2-(4-Benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexane-1,3-dione core substituted with a methoxyphenyl group and a benzoylpiperazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between ethyl acetoacetate and an appropriate aldehyde.

    Introduction of the Methoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Attachment of the Benzoylpiperazine Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine ring is introduced using benzoyl chloride and ethylenediamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the cyclohexane-1,3-dione core, converting them to alcohols.

    Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities. The benzoylpiperazine moiety is known for its activity in the central nervous system, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The methoxyphenyl group may also contribute to its biological activity by interacting with cellular enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

    Dichloroaniline Derivatives: Used in the production of dyes and herbicides.

Uniqueness

What sets 2-({[2-(4-Benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications.

Properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-34-23-9-7-20(8-10-23)22-17-25(31)24(26(32)18-22)19-28-11-12-29-13-15-30(16-14-29)27(33)21-5-3-2-4-6-21/h2-10,19,22,31H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTJOEBKHOKVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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